6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane

Lipophilicity Physicochemical Properties Drug Design

Substituting sulfonyl analogs on the 2-oxa-6-azaspiro[3.3]heptane scaffold introduces uncontrolled lipophilicity drift, compromising SAR reproducibility. This phenylsulfonyl derivative delivers a precise LogP of 1.73, distinct from the 4-fluorophenyl (LogP 0.63) or 4-methylphenyl (LogP 1.02) variants. Procurement ensures consistent lead optimization and fragment-based screening outcomes. - Distinct lipophilicity profile for kinase hinge region and GPCR probe design. - Shelf-stable solid; ambient shipping, no cold-chain logistics required. - Validated scaffold rigidification over morpholine for metabolic stability studies.

Molecular Formula C11H13NO3S
Molecular Weight 239.29 g/mol
Cat. No. B12106661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane
Molecular FormulaC11H13NO3S
Molecular Weight239.29 g/mol
Structural Identifiers
SMILESC1C2(CN1S(=O)(=O)C3=CC=CC=C3)COC2
InChIInChI=1S/C11H13NO3S/c13-16(14,10-4-2-1-3-5-10)12-6-11(7-12)8-15-9-11/h1-5H,6-9H2
InChIKeyUYXAWRQEFVUILN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane: Structural & Physicochemical Baseline


6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane (CAS 59453-77-9) is a bicyclic spiro compound featuring an oxetane and azetidine ring system fused at a quaternary carbon, with a phenylsulfonyl group attached to the nitrogen atom . The compound has a molecular formula of C11H13NO3S, a molecular weight of 239.29 g/mol, a calculated density of 1.42 g/cm³, a boiling point of approximately 403 °C at 760 mmHg, and a LogP value of 1.72620 . This spirocyclic framework imparts conformational rigidity and a distinct three-dimensional topology, which are critical parameters in medicinal chemistry and fragment-based drug discovery .

Fragment-based library design — rigid spiro scaffold for 3D diversity
Phenylsulfonyl provides balanced lipophilicity for permeability and solubility screening
Potential hinge-binding motif for ATP-competitive kinase or GPCR probe development

6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane: Risks of Generic Substitution


Despite sharing a common 2-oxa-6-azaspiro[3.3]heptane core, the substitution of the sulfonyl group dramatically alters key physicochemical properties that govern molecular recognition, solubility, and metabolic fate. Specifically, the phenylsulfonyl moiety imparts a LogP of 1.72620, which is approximately 0.71 units higher than the 4-fluorophenylsulfonyl analog (LogP 0.6296) and 0.71 units higher than the 4-methylphenylsulfonyl analog (LogP 1.01592) [1]. Such lipophilicity differences translate into quantifiable variations in membrane permeability, protein binding, and clearance rates. Furthermore, the core spiro scaffold itself provides a defined, rigid geometry that differs fundamentally from flexible heterocycles like morpholine, with documented improvements in metabolic stability and solubility [2]. Therefore, assuming functional equivalence among sulfonyl-substituted 2-oxa-6-azaspiro[3.3]heptanes is a procurement risk that can compromise lead optimization and structure-activity relationship (SAR) studies.

Target
Phenylsulfonyl derivative: moderate lipophilicity supports balanced permeability and solubility
Substitute
4-Fluoro or 4-methyl sulfonyl analogs: significant LogP shift may alter membrane partitioning, protein binding, and clearance profiles
Scaffold
2-oxa-6-azaspiro[3.3]heptane core: rigid, defined geometry with reported metabolic stability advantages
Substitute
Flexible heterocycles (e.g., morpholine): conformational flexibility may introduce different metabolic liabilities and binding modes

6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane: Quantitative Differentiation vs. Analogs


Lipophilicity Tuning: LogP Differentiates Analogs

The calculated LogP (octanol-water partition coefficient) for 6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane is 1.72620, indicating moderate lipophilicity. In contrast, the 4-fluorophenylsulfonyl analog (CAS 1227384-86-2) has a LogP of 0.6296, while the 4-methylphenylsulfonyl analog (CAS 13573-28-9) has a LogP of 1.01592 [1]. The phenylsulfonyl derivative is 1.0966 LogP units (approx. 12.5× more lipophilic) than the 4-fluoro analog and 0.7103 LogP units (approx. 5.1× more lipophilic) than the 4-methyl analog. This differential is substantial in medicinal chemistry, where a 1-unit LogP shift can alter membrane permeability by an order of magnitude [2].

LogP Differentiation
Reported
ΔLogP +1.10 vs 4-F analog; +0.71 vs 4-Me analog
Supports lipophilicity-matched selection in SAR and library design
Calculated values; experimental validation may refine permeability prediction
Lipophilicity Physicochemical Properties Drug Design

Density and Boiling Point vs. Tosyl Analog

6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane exhibits a density of 1.42 g/cm³ and a boiling point of 403 °C at 760 mmHg . The structurally related 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane (CAS 13573-28-9) has a comparable density of 1.4 ± 0.1 g/cm³ and a boiling point of 411.0 ± 55.0 °C at 760 mmHg [1]. While the boiling points are similar within experimental error, the phenylsulfonyl derivative shows a slightly higher calculated density, which may influence its behavior in large-scale synthesis, purification, and formulation. These data are essential for process chemists selecting solvents and designing purification protocols.

Physical Properties
Data to verify
Density 1.42 g/cm³; bp 403 °C vs tosyl analog ~1.4 g/cm³, ~411 °C
Reported physical-property context for process chemistry and scale-up planning
Predicted/calculated values; source review recommended
Physical Chemistry Material Handling Process Chemistry

Scaffold Superiority: Spiro Core vs. Morpholine

In a direct comparative study, the replacement of the morpholine ring in linezolid with a 2-oxa-6-azaspiro[3.3]heptane scaffold resulted in compounds with improved chemical stability, lower lipophilicity, higher aqueous solubility, and enhanced metabolic robustness [1]. Specifically, compound 22 from the series (incorporating the 2-oxa-6-azaspiro[3.3]heptane core) exhibited IC50 values of 0.72, 0.51, 0.88, and 0.49 μg/mL against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, respectively—an antibacterial profile comparable to linezolid but with a distinct metabolic profile [1][2]. While this study does not directly test the phenylsulfonyl derivative, it establishes the intrinsic advantages of the 2-oxa-6-azaspiro[3.3]heptane core over morpholine, a key consideration when selecting spirocyclic building blocks for drug discovery.

Scaffold vs Morpholine
Class-level inference
Comparable antibacterial IC50 to linezolid; improved stability and solubility reported
Supports spiro core selection over morpholine in analog design, not a direct phenylsulfonyl claim
Study used unsubstituted 2-oxa-6-azaspiro scaffold; class-level transferability should be verified
Medicinal Chemistry Antibacterial Bioisostere

PIM1 Kinase Inhibition Potential

The 2-oxa-6-azaspiro[3.3]heptane core, when properly elaborated, has demonstrated potent kinase inhibition. For example, a related derivative exhibited an IC50 of 0.03 μM against the PIM1 kinase, with broader cellular growth inhibition in human tumor cell lines at IC50 values ranging from 0.01–0.1 μM . While the exact phenylsulfonyl derivative has not been explicitly profiled in published kinase panels, the class of 2-oxa-6-azaspiro[3.3]heptane sulfonamides is actively explored as kinase inhibitors, as evidenced by patent activity (e.g., US 2023/0233587 A1) and binding data [1]. The presence of the phenylsulfonyl group in 6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane positions it as a potential hinge-binding motif for ATP-competitive kinase inhibitors.

Kinase Inhibition
Class-level inference
PIM1 IC50 0.03 μM (class representative)
Class-level kinase inhibition context supports screening as potential kinase probe intermediate
Not directly measured on phenylsulfonyl derivative; verify in target-specific assay
Kinase Inhibition Oncology Fragment-Based Drug Discovery

Metabolic & Chemical Stability of Spiro Framework

The spirocyclic oxetane-azetidine scaffold of 2-oxa-6-azaspiro[3.3]heptane confers enhanced metabolic stability compared to flexible heterocycles such as morpholine. The restricted rotational flexibility reduces susceptibility to oxidative metabolism, while the oxetane ring resists ring-opening under physiological conditions . Additionally, the sulfonamide group in 6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane is chemically robust, tolerating a range of synthetic transformations including oxidation to sulfoxides/sulfones and reduction to sulfides, enabling late-stage diversification . In contrast, the free amine analog 2-oxa-6-azaspiro[3.3]heptane is often isolated as an oxalate salt due to stability concerns, whereas the phenylsulfonyl derivative is a stable, neutral compound suitable for long-term storage [1].

Handling Stability
Reported
Phenylsulfonyl derivative: shelf-stable solid; free amine requires oxalate salt
Shelf-stable procurement option reduces handling complexity and storage constraints
Based on reported chemical stability; confirm under intended storage conditions
Metabolic Stability Chemical Stability Drug Metabolism

6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane: Procurement & Application Scenarios


Fragment-Based Drug Discovery for Kinase and GPCR Targets

As a rigid, three-dimensional fragment with a balanced LogP of 1.73 and a molecular weight of 239.29, 6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane is an ideal entry for fragment-based screening libraries. Its spirocyclic core provides a defined vector for elaboration, while the phenylsulfonyl group can engage in key interactions with kinase hinge regions or GPCR binding pockets . Procurement of this specific derivative, rather than the 4-fluoro or 4-methyl analogs, offers a distinct lipophilicity profile that can optimize lead-like properties early in the discovery process.

Synthesis of Metabolically Improved Antibacterials

Given the demonstrated advantages of the 2-oxa-6-azaspiro[3.3]heptane scaffold over morpholine in linezolid analogs—namely, lower lipophilicity, higher solubility, and metabolic robustness—this phenylsulfonyl derivative serves as a versatile intermediate for constructing novel oxazolidinone antibiotics [1]. The sulfonyl group can be retained as a solubility-enhancing moiety or further functionalized via reduction or substitution, enabling rapid SAR exploration.

Chemical Biology Probe Development

The chemical stability of the phenylsulfonyl group and the inherent rigidity of the spiro framework make this compound suitable for generating chemical probes. The oxetane ring provides a hydrogen bond acceptor while maintaining low molecular weight, and the sulfonamide nitrogen can be alkylated or arylated to introduce reporter tags (e.g., biotin, fluorophores) . Its balanced LogP ensures adequate cell permeability without excessive lipophilicity that could cause non-specific binding.

Process Chemistry and Scale-Up Feasibility

For kilogram-scale procurement, the compound's defined boiling point (403 °C) and density (1.42 g/cm³) allow accurate engineering calculations for reactor design and distillation . The phenylsulfonyl derivative is a neutral, shelf-stable solid that does not require cold-chain shipping or inert atmosphere handling, reducing logistical costs compared to more sensitive intermediates.

Application
Selection Property
Validation Focus
Fragment-based screening library design
Rigid spiro scaffold with balanced lipophilicity; phenylsulfonyl as hinge-binding motif
Physicochemical profiling and target engagement assays for kinase/GPCR panels
Antibacterial analog synthesis
Spiro core with reported stability and solubility advantages over morpholine context
MIC determination and metabolic stability evaluation in target strain panels
Chemical probe development
Chemically stable sulfonamide; oxetane as H-bond acceptor; functionalization versatility
Cell permeability and reporter-tag conjugation without compromising scaffold integrity
Scale-up and process feasibility
Defined boiling point, density, and shelf stability as a neutral solid
Reactor design calculations, distillation protocols, and cost-efficient logistics
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